1,3-Benzothiazol-2-yl carbamodithioate
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Overview
Description
1,3-Benzothiazol-2-yl carbamodithioate is a compound that belongs to the class of benzothiazoles, which are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This compound is known for its diverse applications in various fields, including agriculture, medicine, and materials science. Its unique chemical structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
The synthesis of 1,3-benzothiazol-2-yl carbamodithioate typically involves the reaction of 2-mercaptobenzothiazole with carbon disulfide and an appropriate amine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the carbamodithioate group. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1,3-Benzothiazol-2-yl carbamodithioate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamodithioate group is replaced by other nucleophiles.
Complexation: It can form complexes with metal ions, which can be useful in catalysis and material science applications.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,3-Benzothiazol-2-yl carbamodithioate has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Medicine: Research has indicated its potential in the treatment of various diseases due to its bioactive properties.
Industry: It is used in the production of rubber accelerators, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-benzothiazol-2-yl carbamodithioate involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the growth of fungi and bacteria by interfering with their metabolic processes. The compound may bind to enzymes or other proteins, disrupting their normal function and leading to cell death. Molecular docking studies have shown that it can interact with the active sites of various enzymes, providing insights into its mode of action .
Comparison with Similar Compounds
1,3-Benzothiazol-2-yl carbamodithioate can be compared with other similar compounds, such as:
2-Mercaptobenzothiazole: A precursor in the synthesis of this compound, known for its use in rubber vulcanization.
Benzothiazole: The parent compound, which lacks the carbamodithioate group but shares the benzothiazole core structure.
The uniqueness of this compound lies in its carbamodithioate group, which imparts distinct reactivity and biological activity compared to its analogs.
Conclusion
This compound is a versatile compound with significant applications in various scientific and industrial fields. Its unique chemical structure allows it to participate in diverse chemical reactions, making it a valuable tool for researchers and industry professionals alike. Continued research into its properties and applications will likely uncover even more uses for this fascinating compound.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl carbamodithioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S3/c9-7(11)13-8-10-5-3-1-2-4-6(5)12-8/h1-4H,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPPXAOHJDDCIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30785515 |
Source
|
Record name | 1,3-Benzothiazol-2-yl carbamodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30785515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42268-24-6 |
Source
|
Record name | 1,3-Benzothiazol-2-yl carbamodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30785515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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